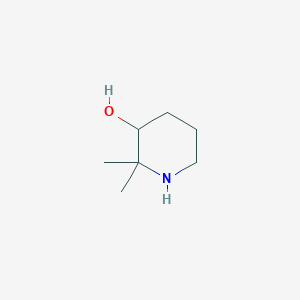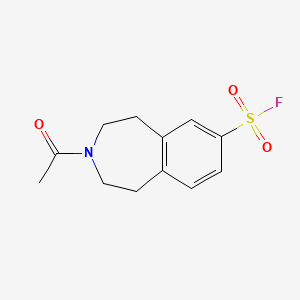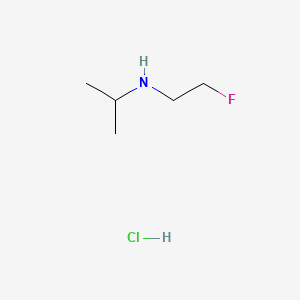
(R)-2-Amino-1-(2-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-1-(2-chlorophenyl)ethanol is a chiral compound with the molecular formula C8H10ClNO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(2-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-2-Amino-1-(2-chlorophenyl)ethanone, using a chiral reducing agent. This method ensures high enantioselectivity and yields the desired chiral alcohol .
Another method involves the dynamic kinetic resolution of racemic 2-Amino-1-(2-chlorophenyl)ethanol using lipase as a catalyst. This process involves the acylation of one enantiomer, followed by hydrolysis to yield the desired ®-enantiomer .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-1-(2-chlorophenyl)ethanol often involves the use of biocatalysts. Enzymes such as ketoreductases are employed to achieve high enantioselectivity and yield. The use of whole microbial cells or isolated enzymes in the reduction of prochiral ketones is a common practice .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-2-Amino-1-(2-chlorophenyl)ethanone.
Reduction: Reduction of the ketone back to the alcohol can be achieved using chiral reducing agents.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Chiral reducing agents such as borane complexes and catalytic hydrogenation are commonly used.
Major Products
The major products formed from these reactions include the corresponding ketone, substituted derivatives, and various chiral intermediates used in pharmaceutical synthesis.
Scientific Research Applications
®-2-Amino-1-(2-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of ®-2-Amino-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of enzymes and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-(2-chlorophenyl)ethanol: The enantiomer of the compound, which has different biological activity and properties.
2-Amino-1-(2-chlorophenyl)ethanone: The corresponding ketone, which is a precursor in the synthesis of the alcohol.
2-Chlorophenylethanol: A related compound lacking the amino group, used in different chemical applications.
Uniqueness
®-2-Amino-1-(2-chlorophenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |
InChI Key |
HICFIEHMABUVLC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


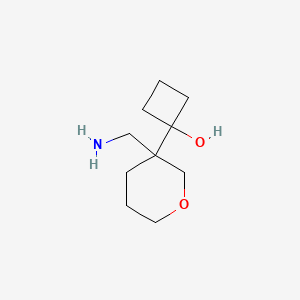
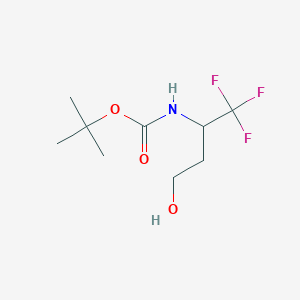
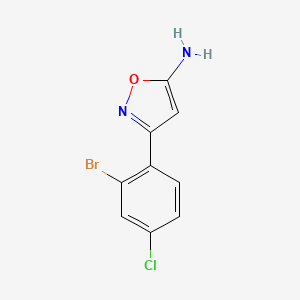
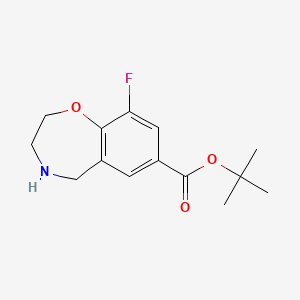

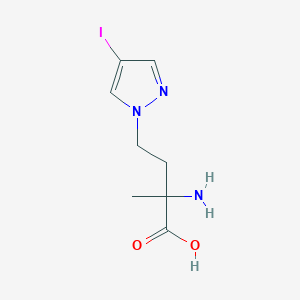
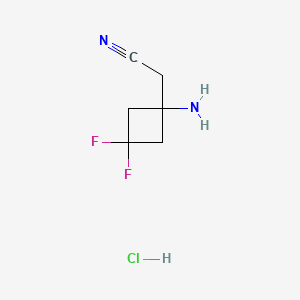

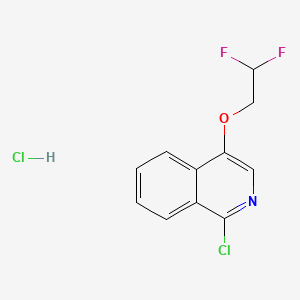
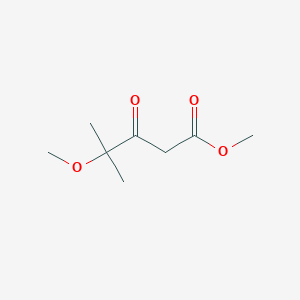
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
